

NCC007: A Technical Guide to its Biochemical

Properties and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

NCC007 has emerged as a significant chemical probe for dissecting the molecular intricacies of the mammalian circadian clock. Developed through structural modifications of the purine scaffold of longdaysin, **NCC007** exhibits potent and specific effects on the core clock machinery.[1] This technical guide provides an in-depth overview of the biochemical properties of **NCC007**, its mechanism of action, and the experimental protocols used for its characterization, intended for researchers and professionals in drug development and circadian biology.

Core Mechanism of Action: Dual Inhibition of Casein Kinase I (CKI)

NCC007 functions as a dual inhibitor of Casein Kinase I alpha (CKIα) and Casein Kinase I delta (CKIδ).[2][3][4] These kinases are critical components of the negative feedback loop of the circadian clock, primarily through their phosphorylation of the PERIOD (PER) proteins.[3][5] By phosphorylating PER proteins, CKIα and CKIδ mark them for proteasomal degradation and regulate their nuclear entry, thereby controlling the timing of the circadian cycle.[3][5] Inhibition of CKIα and CKIδ by **NCC007** leads to the stabilization and nuclear accumulation of PER proteins, which in turn enhances the repression of the CLOCK-BMAL1 transcriptional complex. [5][6] This ultimately results in a dose-dependent lengthening of the circadian period.[3]



Quantitative Biochemical Data

The inhibitory activity and cellular effects of **NCC007** have been quantified through various in vitro and cell-based assays.

Parameter	Value	Assay Type	Target	Reference
IC50	1.8 μΜ	In Vitro Kinase Assay	CKΙα	[2][3]
IC50	3.6 μΜ	In Vitro Kinase Assay	СΚΙδ	[2][3]
Period Lengthening	5 hours	Cell-Based Circadian Assay	Circadian Period	[3]
Effective Concentration	0.32 μΜ	Cell-Based Circadian Assay	For 5h period lengthening	[3]
In Vivo Period Lengthening	~0.15 hours	Mouse Behavioral Rhythm Assay	Circadian Period	[7]
In Vivo Concentration	5 mM and 15 mM	Mouse Behavioral Rhythm Assay	Infusion into lateral ventricle	[7]

Kinase Selectivity Profile

A broad kinase screen of 374 kinases revealed that **NCC007** exhibits a high degree of selectivity for the CKI family. While it potently inhibits CKI α and CKI δ , it also shows some activity against other kinases at higher concentrations.



Kinase Family	Specific Kinases Inhibited (>50% at 5 μM)	Reference
Casein Kinase I (CKI)	CKIα, CKIδ, CKIα-like, CKIε	
Cyclin-Dependent Kinase (CDK)	CDK7, CDK6	
Serine/Arginine-Rich Protein Kinase (SRPK)	SRPK1, SRPK2	
CDC-Like Kinase (CLK)	CLK2	

Compared to its parent compound, longdaysin, **NCC007** demonstrates enhanced inhibitory effects on CKI δ , CKI α , and CDK7, with reduced effects on CDK2 and MAPK1.

Signaling Pathways Modulated by NCC007

The primary signaling pathway affected by **NCC007** is the core circadian clock feedback loop. However, due to its interaction with other kinases, it can also influence other cellular signaling pathways.

- Circadian Clock Pathway: NCC007 directly intervenes in the negative feedback loop of the circadian clock by inhibiting CKIα/δ, leading to the stabilization of PER proteins and a lengthened circadian period.
- MAPK Signaling Pathway: While NCC007 shows reduced activity against MAPK1 compared
 to longdaysin, the broader family of mitogen-activated protein kinases (MAPKs) is a known
 regulator of circadian rhythms, suggesting potential cross-talk.
- AMPK and mTOR Signaling: Studies on similar circadian-modulating compounds suggest
 that pathways like AMP-activated protein kinase (AMPK) and mammalian target of
 rapamycin (mTOR) signaling can be affected, which are crucial for cellular metabolism and
 are intertwined with the circadian clock.[5]

Experimental Protocols In Vitro Kinase Assay (HotSpot™ Assay Platform)



This radiometric assay is utilized to determine the inhibitory activity of **NCC007** against a panel of kinases.

- Reaction Mixture Preparation: A base reaction buffer is prepared containing the kinase substrate.
- Cofactor Addition: Any necessary cofactors for the specific kinase being assayed are added to the substrate solution.
- Kinase Addition: The target kinase is delivered to the substrate solution.
- Compound Incubation: NCC007, dissolved in 100% DMSO, is acoustically dispensed into the kinase reaction mixture in nanoliter volumes and incubated for 20 minutes at room temperature.
- Reaction Initiation: The kinase reaction is initiated by the addition of ³³P-ATP.
- Incubation: The reaction is allowed to proceed for 2 hours at room temperature.
- Detection: Kinase activity is quantified by measuring the incorporation of the radiolabeled phosphate into the substrate using a P81 filter-binding method.

Cell-Based Circadian Assay (U2OS Bmal1-dLuc Reporter Assay)

This assay is used to measure the effect of **NCC007** on the period of the cellular circadian clock.

- Cell Culture: Human U2OS cells stably expressing a destabilized luciferase reporter driven by the Bmal1 promoter (Bmal1-dLuc) are cultured to confluence in 35-mm dishes or 96-well plates.
- Synchronization: The circadian clocks of the cells are synchronized by treating them with DMEM containing 0.1 μ M dexamethasone for 2 hours.
- Compound Treatment: After synchronization, the medium is replaced with a recording medium containing the desired concentration of NCC007 or vehicle (DMSO).



- Bioluminescence Recording: The bioluminescence rhythms of the cells are continuously monitored in real-time using a luminometer.
- Data Analysis: The period, amplitude, and phase of the circadian rhythm are calculated from the bioluminescence data using specialized software.

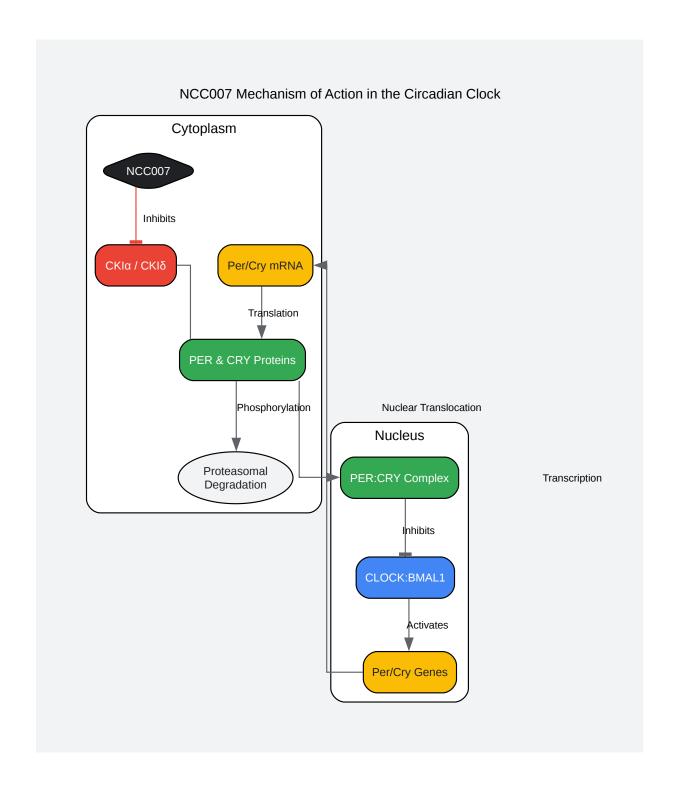
Molecular Docking Protocol (RosettaLigand)

Molecular docking simulations were performed to predict the binding mode of **NCC007** to CKIa.

- Ligand Conformer Generation: Multiple distinct 3D conformations of NCC007 are generated to account for ligand flexibility.
- Ligand Parametrization: The generated ligand conformers are parametrized for use with the RosettaLigand software.
- Protein Preparation: The crystal structure of human CKIα (e.g., PDB code 6GZD) is prepared by relaxing the structure with all-heavy-atom constraints to minimize its energy.
- Docking Simulation: The RosettaLigand docking protocol, customized via an XML RosettaScript, is used to perform thousands of independent docking simulations to identify the lowest binding energy conformation of NCC007 within the CKIα active site.
- Model Selection: The conformation with the lowest binding energy is selected as the final predicted binding model.[6]

Visualizations

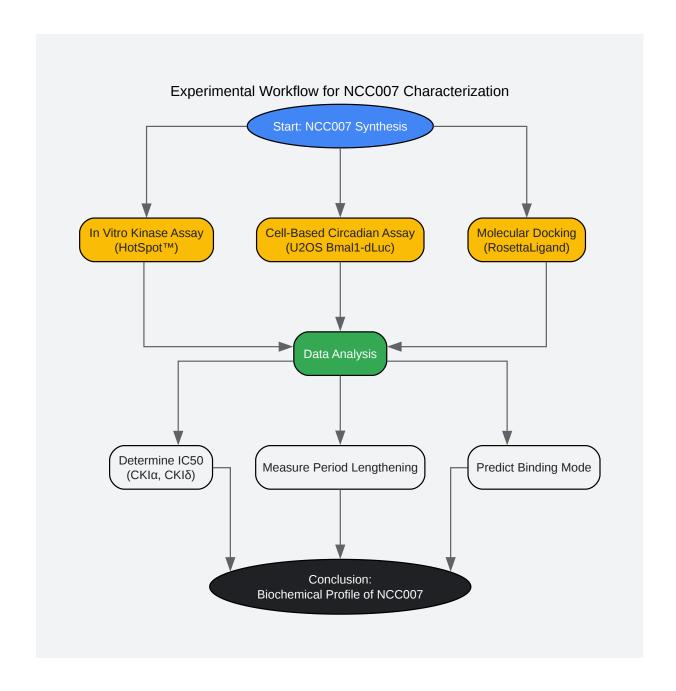




Click to download full resolution via product page

Caption: **NCC007** inhibits $CKI\alpha/\delta$, stabilizing PER/CRY and lengthening the circadian period.





Click to download full resolution via product page

Caption: Workflow for characterizing the biochemical properties of **NCC007**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. pubs.acs.org [pubs.acs.org]
- 2. pubcompare.ai [pubcompare.ai]
- 3. Monitoring Cell-autonomous Circadian Clock Rhythms of Gene Expression Using Luciferase Bioluminescence Reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A CLOCK-binding small molecule disrupts the interaction between CLOCK and BMAL1 and enhances circadian rhythm amplitude - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Chemical Control of Mammalian Circadian Behavior through Dual Inhibition of Casein Kinase Iα and δ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. google.com [google.com]
- To cite this document: BenchChem. [NCC007: A Technical Guide to its Biochemical Properties and Mechanism of Action]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609492#ncc007-biochemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com